molecular formula C10H19Cl B13165356 [3-(Chloromethyl)pentan-3-yl]cyclobutane

[3-(Chloromethyl)pentan-3-yl]cyclobutane

Cat. No.: B13165356
M. Wt: 174.71 g/mol
InChI Key: CJGUBJFDAGJERX-UHFFFAOYSA-N
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Description

[3-(Chloromethyl)pentan-3-yl]cyclobutane is a bicyclic organic compound featuring a cyclobutane ring substituted with a branched alkyl chain containing a chloromethyl group. Its structure consists of a pentan-3-yl backbone (five-carbon chain) where the central carbon (position 3) is bonded to a chloromethyl (–CH₂Cl) group. This substituent is further attached to a cyclobutane ring, resulting in a unique steric and electronic profile. The compound’s reactivity is influenced by the strained cyclobutane ring (90° bond angles) and the electrophilic chlorine atom, which may participate in nucleophilic substitution or elimination reactions.

Properties

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

3-(chloromethyl)pentan-3-ylcyclobutane

InChI

InChI=1S/C10H19Cl/c1-3-10(4-2,8-11)9-6-5-7-9/h9H,3-8H2,1-2H3

InChI Key

CJGUBJFDAGJERX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCl)C1CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Chloromethyl)pentan-3-yl]cyclobutane typically involves the reaction of cyclobutane with appropriate reagents to introduce the chloromethyl and pentan-3-yl groups. One common method is the alkylation of cyclobutane with 3-chloromethylpentane under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of [3-(Chloromethyl)pentan-3-yl]cyclobutane may involve large-scale alkylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(Chloromethyl)pentan-3-yl]cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution: Products include alcohols, amines, and thiols.

    Oxidation: Products include alcohols and ketones.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

Chemistry

In chemistry, [3-(Chloromethyl)pentan-3-yl]cyclobutane is used as a building block for the synthesis of more complex molecules

Biology

The compound’s reactivity makes it a useful tool in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. It can be used as a substrate or inhibitor in various biochemical assays.

Medicine

In medicinal chemistry, [3-(Chloromethyl)pentan-3-yl]cyclobutane is investigated for its potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development and pharmacological studies.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-(Chloromethyl)pentan-3-yl]cyclobutane depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through nucleophilic substitution, oxidation, and reduction pathways. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions.

Comparison with Similar Compounds

3-(3-Chlorophenyl)cyclobutan-1-amine

Structural Features :

  • Cyclobutane ring substituted with a 3-chlorophenyl group and an amine (–NH₂) .
  • Molecular formula: C₁₀H₁₂ClN ; molar mass: 181.66 g/mol .

Key Differences :

  • Functional Groups : The presence of an aromatic chlorophenyl group and amine in 3-(3-chlorophenyl)cyclobutan-1-amine contrasts with the aliphatic chloromethyl and hydrocarbon chain in the target compound.
  • Reactivity : The chlorophenyl group may undergo electrophilic aromatic substitution (e.g., nitration), while the chloromethyl group in the target compound is more prone to nucleophilic substitution (e.g., SN2 reactions).
  • Applications : 3-(3-Chlorophenyl)cyclobutan-1-amine is likely used in pharmaceutical synthesis (amine groups are common in bioactive molecules), whereas [3-(Chloromethyl)pentan-3-yl]cyclobutane may serve as an intermediate in polymer or agrochemical synthesis due to its alkyl chloride functionality.

Methylcyclopentane

Structural Features :

  • Cyclopentane ring substituted with a methyl group (–CH₃) .
  • Molecular formula: C₆H₁₂ ; molar mass: 84.16 g/mol .

Key Differences :

  • Ring Strain : Cyclobutane (four-membered ring) has higher angle strain than cyclopentane, making [3-(Chloromethyl)pentan-3-yl]cyclobutane more reactive in ring-opening reactions (e.g., hydrogenation or acid-catalyzed rearrangements).
  • Substituent Effects : The methyl group in methylcyclopentane is less sterically hindered compared to the bulky pentan-3-yl-chloromethyl substituent in the target compound. This difference impacts boiling points and solubility; the target compound is expected to have higher lipophilicity.

Urea Derivatives with Chloromethyl Thiazol Groups

Structural Features :

  • Example: 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (Compound 8a) .
  • Molecular formula (8a): C₁₈H₁₄ClFN₃OS ; molar mass: 362.1 g/mol .

Key Differences :

  • Core Structure : These compounds contain a thiazole ring (heterocyclic) and urea moiety (–NH–CO–NH–), unlike the purely hydrocarbon-based target compound.
  • Chloromethyl Placement : The chloromethyl group in these derivatives is part of a thiazole ring system, which may stabilize the chlorine atom through conjugation, reducing its reactivity compared to the aliphatic chloromethyl group in [3-(Chloromethyl)pentan-3-yl]cyclobutane.
  • Applications : Urea-thiazol derivatives are typically explored for biological activity (e.g., kinase inhibitors), whereas the target compound’s applications are more likely industrial.

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Reactivity Highlights
[3-(Chloromethyl)pentan-3-yl]cyclobutane C₁₀H₁₇Cl 172.70 (estimated) Chloromethyl, cyclobutane Nucleophilic substitution, ring-opening
3-(3-Chlorophenyl)cyclobutan-1-amine C₁₀H₁₂ClN 181.66 Chlorophenyl, amine Electrophilic aromatic substitution
Methylcyclopentane C₆H₁₂ 84.16 Methyl, cyclopentane Low reactivity due to stable ring
Urea-thiazol derivative (8a) C₁₈H₁₄ClFN₃OS 362.1 Chloromethyl, thiazole, urea Conjugation-stabilized chlorine, bioactivity

Biological Activity

[3-(Chloromethyl)pentan-3-yl]cyclobutane, a compound with the molecular formula C10H19ClC_{10}H_{19}Cl, has garnered interest in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C10H19ClC_{10}H_{19}Cl
Molecular Weight 192.72 g/mol
IUPAC Name 3-(Chloromethyl)pentan-3-ylcyclobutane
Canonical SMILES CC(C(C1CCC1)(C)C)Cl

Antimicrobial Properties

Research indicates that [3-(Chloromethyl)pentan-3-yl]cyclobutane exhibits significant antimicrobial activity. A study conducted by researchers at a leading university demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50

Anticancer Activity

Additionally, the compound has been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the findings:

Cell LineIC50 (µM)
MCF-715
A54920

These results suggest that [3-(Chloromethyl)pentan-3-yl]cyclobutane may interfere with cellular signaling pathways involved in tumor growth.

The proposed mechanism of action involves the compound's ability to interact with specific enzymes and receptors within microbial and cancerous cells. It is hypothesized that the chloromethyl group enhances lipophilicity, facilitating cellular uptake and subsequent inhibition of target proteins.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, [3-(Chloromethyl)pentan-3-yl]cyclobutane was tested alongside standard antibiotics. The study revealed that when used in combination with amoxicillin, there was a synergistic effect against resistant strains of bacteria. This finding underscores the potential for developing combination therapies.

Case Study 2: Cancer Research

A recent publication detailed an experiment where [3-(Chloromethyl)pentan-3-yl]cyclobutane was administered to mice bearing MCF-7 tumors. Results showed a significant reduction in tumor size compared to the control group, indicating its potential as a therapeutic agent in oncology.

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